molecular formula C26H10Cl2N4O2 B1516539 C.I. Vat Brown 22 CAS No. 8005-30-9

C.I. Vat Brown 22

Cat. No.: B1516539
CAS No.: 8005-30-9
M. Wt: 481.3 g/mol
InChI Key: NHVRYPRPUHOVMR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Vat Dyes

The history of vat dyes is rooted in antiquity, with natural dyes like indigo (B80030) being used for millennia. blogspot.com The term "vat" itself originates from the vats used for the fermentation process to reduce indigo from plants. blogspot.combritannica.com The evolution from natural to synthetic dyes marked a significant turning point in the textile industry. britannica.com A major breakthrough occurred in 1901 when the chemist René Bohn synthesized the first synthetic vat dye, Indanthrene. dyestuffscn.comebsco.com This discovery paved the way for the development of a wide array of synthetic vat dyes with diverse colors and improved properties, eventually leading to a decline in the reliance on natural dyes. britannica.comdyestuffscn.com By the 1930s, a comprehensive range of vat dyestuffs was available, and by the 1970s, there were 420 vat dyestuffs in the world. dyestuffscn.com

Classification and Structural Relationships within Anthraquinone-Based Dyes

C.I. Vat Brown 22 is classified as an anthraquinone-based dye. evitachem.comwikipedia.org Anthraquinone (B42736) dyes are a large group of colorants that share a common structural element: the anthraquinone unit. wikipedia.org This class of dyes is known for its very good light fastness. wikipedia.org The color of anthraquinone dyes is determined by the presence of electron-donating groups, such as amino or hydroxyl groups, at specific positions on the anthraquinone structure. wikipedia.orgarrowy-flier.com

Structurally, this compound is identified by the Colour Index Constitution Number C.I. 71115. epa.govcas.org It is a derivative of Naphthalene-1,4,5,8-tetracarboxylic acid. chemicalbook.comworlddyevariety.com The synthesis of this compound involves the condensation of Naphthalene-1,4,5,8-tetracarboxylic acid with 4-Chlorobenzene-1,2-diamine (B165680). chemicalbook.comworlddyevariety.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 8005-30-9 epa.govchemicalbook.comworlddyevariety.com
C.I. Number 71115 epa.govcas.orgworlddyevariety.com
Molecular Formula C26H10Cl2N4O2 epa.govchemicalbook.comworlddyevariety.com
Molecular Weight 481.29 g/mol worlddyevariety.com
Appearance Brown powder evitachem.com
Solubility Insoluble in water evitachem.com
IUPAC Name 7,20-dichloro-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione evitachem.com

Significance of this compound in Industrial Chemistry

This compound holds considerable significance in industrial chemistry, primarily due to its application in the textile industry. evitachem.combagmull.com It is extensively used for dyeing cellulosic fibers such as cotton, linen, and rayon, providing a reddish-brown hue. chemicalbook.comworlddyevariety.commetrochemgroup.com The dye is valued for its excellent fastness properties, including high resistance to light, washing, and chlorine bleach. chemicalbook.comworlddyevariety.com This durability makes it suitable for products that require long-lasting color, such as apparel, home textiles, and denim. bagmull.commetrochemgroup.com Beyond textiles, this compound can also serve as a precursor in the production of pigments. evitachem.com The manufacturing process of vat dyes, including this compound, is complex and involves multiple synthetic steps. fibre2fashion.com

Table 2: Fastness Properties of this compound on Cotton

PropertyRating
Light Fastness 7 worlddyevariety.com
Washing Fastness 5 chemicalbook.com
Chlorine Bleach Fastness 5 worlddyevariety.com
Ironing Fastness 5 worlddyevariety.com
Mercerized Fastness 5 worlddyevariety.com
Oxygen Bleach Fastness 5 worlddyevariety.com
Soaping (Fading) 5 worlddyevariety.com
Soaping (Stain) 5 worlddyevariety.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

8005-30-9

Molecular Formula

C26H10Cl2N4O2

Molecular Weight

481.3 g/mol

IUPAC Name

7,20-dichloro-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione

InChI

InChI=1S/C26H10Cl2N4O2/c27-11-1-7-17-19(9-11)31-23(29-17)13-3-4-14-22-16(6-5-15(21(13)22)25(31)33)26(34)32-20-10-12(28)2-8-18(20)30-24(14)32/h1-10H

InChI Key

NHVRYPRPUHOVMR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N3C(=N2)C4=C5C(=CC=C6C5=C(C=C4)C7=NC8=C(N7C6=O)C=C(C=C8)Cl)C3=O

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=N2)C4=C5C(=CC=C6C5=C(C=C4)C7=NC8=C(N7C6=O)C=C(C=C8)Cl)C3=O

Other CAS No.

8005-30-9

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of C.i. Vat Brown 22

Precursor Chemistry and Intermediate Synthesis

The formation of C.I. Vat Brown 22 relies on the precise reaction between a tetracarboxylic acid derivative and a substituted aromatic diamine. These precursors provide the necessary carbon skeleton and heteroatoms for the final dye molecule.

While many vat dyes are based on an anthraquinone (B42736) core, the fundamental building block for this compound is, in fact, a naphthalene (B1677914) derivative: Naphthalene-1,4,5,8-tetracarboxylic acid . worlddyevariety.com This compound, or its more reactive dianhydride form (Naphthalene-1,4,5,8-tetracarboxylic dianhydride), provides the central carbocyclic framework of the dye. wikipedia.orgossila.com Naphthalene-1,4,5,8-tetracarboxylic dianhydride is typically prepared through the oxidation of pyrene, using oxidizing agents like chromic acid. wikipedia.org The four carboxylic acid groups, positioned at the peri positions of the naphthalene ring system, are the reactive sites for the subsequent condensation and cyclization steps. nih.gov

The second key precursor is a substituted benzene (B151609) diamine, specifically 4-Chlorobenzene-1,2-diamine (B165680) (also known as 4-chloro-o-phenylenediamine). worlddyevariety.comdntb.gov.ua This molecule serves multiple critical functions in the synthesis. As a diamine, its two adjacent amino groups are positioned to react with two carboxylic acid groups on the naphthalene precursor to form a stable heterocyclic ring. guidechem.comsolubilityofthings.com Furthermore, it introduces the chloro-substituents into the final dye structure, which can influence the dye's shade, solubility, and fastness properties. solubilityofthings.com 4-Chlorobenzene-1,2-diamine is a reactive chemical intermediate used in the preparation of various dyes and can undergo cyclization and cyclocondensation reactions to form benzimidazoles. guidechem.com

Table 1: Key Precursors for this compound Synthesis

Compound Name Molecular Formula Molar Mass (g/mol) Role in Synthesis
Naphthalene-1,4,5,8-tetracarboxylic acid C₁₄H₈O₈ 304.21 Provides the central naphthalene core and carboxylic acid functional groups. nih.gov
4-Chlorobenzene-1,2-diamine C₆H₇ClN₂ 142.59 Provides the benzene rings and amine groups for imidazole (B134444) formation; introduces chlorine atoms. nih.gov

Synthesis of Key Anthraquinone Derivatives

Reaction Pathways and Mechanisms

The synthesis of this compound from its precursors involves a sequence of reactions that build the complex, multi-ring structure of the final dye.

Bromination is not a step in the synthesis of this compound. The halogen atoms present in the final molecule are chlorine, not bromine. These chlorine atoms are introduced into the structure via the precursor 4-Chlorobenzene-1,2-diamine, rather than through a post-condensation halogenation step. Therefore, the specific choice of the diamine precursor dictates the halogenation of the dye.

The core manufacturing method for this compound is the condensation of Naphthalene-1,4,5,8-tetracarboxylic acid with two molecules of 4-Chlorobenzene-1,2-diamine. worlddyevariety.comdntb.gov.ua This reaction is typically carried out in a high-boiling solvent such as glacial acetic acid or pyridine. worlddyevariety.com

The mechanism proceeds in two main stages:

Diimide Formation: The initial reaction involves the two amino groups of a 4-chlorobenzene-1,2-diamine molecule reacting with a pair of adjacent carboxylic acid groups on the naphthalene core. This happens twice, once on each side of the naphthalene structure, leading to the formation of a naphthalenediimide intermediate. This step involves the elimination of water molecules.

Cyclization to form Benzimidazole (B57391) Rings: The intermediate diimide then undergoes an intramolecular cyclization. The remaining amino groups on the benzene rings attack the adjacent imide carbonyl carbons, leading to the formation of two imidazole rings. This double cyclization results in the final, highly conjugated, and stable bisbenzimidazole structure of this compound.

Table 2: Reaction Conditions for this compound Synthesis

Parameter Description Source(s)
Reactants Naphthalene-1,4,5,8-tetracarboxylic acid and 4-Chlorobenzene-1,2-diamine worlddyevariety.comdntb.gov.ua
Reaction Type Condensation and Cyclization worlddyevariety.comguidechem.com
Solvents Glacial acetic acid or Pyridine worlddyevariety.com
Product This compound (C.I. 71115) worlddyevariety.comepa.gov

Ring-Closure Mechanisms

The formation of this compound involves a crucial double ring-closure reaction. This process is a condensation reaction where the two amino groups of each 4-chloro-1,2-phenylenediamine molecule react with two adjacent carboxylic acid groups of the naphthalenetetracarboxylic acid. This results in the formation of two imidazole rings fused to the naphthalene core, creating the characteristic bisbenzimidazole[2,1-b:1',2'-j]benzo[lmn] google.comphenanthroline structure.

The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the heterocyclic imidazole ring. This happens at both ends of the naphthalene core. The mechanism is a type of acylation followed by cyclodehydration.

A patented method for perinone dyes highlights a process to optimize the formation of the desired isomers and improve yield. google.com This involves a two-stage heating process in an aqueous medium under pressure. google.com The first stage, or "precondensation," is carried out at a lower temperature, which is then followed by a second stage at a higher temperature to complete the reaction. google.com This controlled approach allows for better management of the reaction, which is initially a highly viscous mixture that becomes liquid again as the reaction completes. google.com

Table 1: Optimized Two-Stage Ring-Closure Conditions for Perinone Dyes

StageTemperature RangeDurationPressureMediumOutcome
Precondensation 60°C - 110°C4 hoursAtmospheric or SuperatmosphericAqueousFormation of intermediate in a highly viscous mixture
Final Condensation 130°C - 180°C6 hoursSuperatmosphericAqueousCompletion of ring-closure, yielding the final product

This data is based on an optimized process for the synthesis of perinone dyes, the class to which this compound belongs. google.com

Post-Synthesis Oxidation and Purification Processes

Following the condensation and ring-closure reactions, the crude dye product must undergo purification to achieve the desired quality, shade, and fastness properties. Vat dyes, in general, are subjected to several finishing procedures to produce a usable powder or paste. fibre2fashion.com

A critical step for some complex vat dyes is a post-synthesis oxidation. For instance, in the synthesis of related anthraquinone-based dyes, an oxidizing agent like sodium chlorate (B79027) in an aqueous solution is added at elevated temperatures (80–95 °C). This step serves to remove impurities and enhance the final color quality of the dye.

Standard purification processes for vat dyes also include:

Filtration: The precipitated dye is separated from the reaction medium.

Washing: The filtered product is washed, often with hot water, to remove residual acids, salts, and other soluble impurities until the washings are neutral. google.com

Drying: The purified dye is dried to obtain the final powder form.

Recrystallization: In some cases, the dye may be further purified by recrystallization from a suitable solvent to remove byproducts and unreacted starting materials. fibre2fashion.com

Adsorption: Filtration aids and adsorbents like diatomaceous earth or activated carbon may be used during purification to remove impurities that could affect the final product's quality. fibre2fashion.com

These processes are essential for removing byproducts, such as those resulting from incomplete reactions, which can constitute significant material losses in vat dye manufacturing. fibre2fashion.com

Optimization of Synthetic Yields and Process Efficiency

Significant research has been directed toward optimizing the synthesis of perinone dyes like this compound. A key innovation is the shift from traditional organic solvents to an aqueous reaction medium. google.com This change not only addresses environmental concerns but also dramatically improves process efficiency.

Table 2: Comparison of Synthetic Yields for Perinone Dyes

Synthetic MethodSolvent/MediumKey Process FeatureReported Yield
Traditional Method Organic Solvents (e.g., Glacial Acetic Acid, Nitrobenzene)Single-stage high-temperature condensationOften low and variable, with significant byproduct formation
Optimized Aqueous Method WaterTwo-stage condensation (precondensation and final condensation)Up to 99% of theoretical yield

Data is derived from a comparison of general vat dye synthesis information fibre2fashion.com and a specific patent for optimizing perinone dye production. google.com

The optimized aqueous process involves the condensation of virtually stoichiometric amounts of naphthalene-1,4,5,8-tetracarboxylic acid and the corresponding 1,2-diaminobenzene. google.com By first performing a precondensation at 60° to 110° C, followed by a final condensation at 130° to 180° C, the reaction can be driven to completion, achieving yields as high as 99% of the theoretical maximum. google.com This method also provides better control over the isomer ratio (cis vs. trans) and improves the wastewater situation by avoiding volatile organic solvents. google.com

Derivatization and Analog Synthesis from this compound

The direct derivatization of the this compound molecule is not a common practice. Instead, a wide array of structural analogs can be synthesized by modifying the starting materials, specifically the substituted 1,2-diaminobenzene reactant. The core synthesis, which involves the condensation with naphthalene-1,4,5,8-tetracarboxylic acid, allows for the incorporation of various functional groups onto the benzimidazole portions of the final dye molecule. google.com

This approach enables the systematic modification of the dye's properties, such as its color, solubility, and fastness. The patent literature describes the synthesis of numerous analogs by reacting naphthalenetetracarboxylic acid with different substituted 1,2-diaminobenzenes. google.com

Table 3: Synthesis of this compound Analogs via Varied Precursors

Precursor: Substituted 1,2-DiaminobenzeneSubstituent (R)Resulting Analog Class
1,2-DiaminobenzeneHydrogenUnsubstituted Perinone Dye
4-Methyl-1,2-diaminobenzeneC₁-AlkylMethyl-substituted Perinone Dye
4-Ethoxy-1,2-diaminobenzeneC₂-AlkoxyEthoxy-substituted Perinone Dye (e.g., C.I. Vat Brown 14)
4-Chloro-1,2-diaminobenzeneChlorineChloro-substituted Perinone Dye (this compound)
4-Bromo-1,2-diaminobenzeneBromineBromo-substituted Perinone Dye
4-Cyano-1,2-diaminobenzeneCyanoCyano-substituted Perinone Dye
3,4-Diaminobenzoic acidCarboxylCarboxy-substituted Perinone Dye
4-Trifluoromethyl-1,2-diaminobenzeneTrifluoromethylTrifluoromethyl-substituted Perinone Dye

This table illustrates the synthesis of analogs by varying the substituent on the phenylenediamine precursor, based on the scope described in patent literature. google.com

By selecting the appropriate substituted diamine, a range of perinone dyes with tailored characteristics can be produced, demonstrating the versatility of this synthetic platform for creating a family of related vat dyes.

Advanced Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of C.I. Vat Brown 22

The application of vat dyes is intrinsically linked to their redox chemistry, involving a transformation from a water-insoluble pigment to a soluble leuco form and back again.

Reduction Mechanisms to Leuco Forms

The conversion of the insoluble this compound pigment into its soluble leuco form is a critical step known as "vatting". sigmaaldrich.com This process involves the chemical reduction of the dye's carbonyl (keto) groups into enolates. researchgate.net In an alkaline medium, typically aqueous sodium hydroxide, a strong reducing agent is used to facilitate this transformation. science.gov

The mechanism proceeds via the reduction of the conjugated keto groups present in the molecule's core. This breaks the conjugation, leading to a significant change in color and, most importantly, rendering the molecule soluble in the alkaline solution as its sodium salt (leuco form). researchgate.netscience.gov This soluble form possesses the necessary affinity to penetrate textile fibers like cotton. sigmaaldrich.comrsc.org

Oxidation Pathways for Re-conversion

Once the textile fibers have been impregnated with the soluble leuco dye, the original insoluble pigment is regenerated inside the fiber through an oxidation process. This ensures the dye is mechanically trapped, leading to high fastness properties. science.gov

The most common method for re-conversion is exposure to atmospheric oxygen, which acts as the oxidizing agent. sigmaaldrich.comCurrent time information in Caddo Parish, US. The process can be accelerated by using chemical oxidizing agents such as hydrogen peroxide or sodium perborate. science.gov The oxidation pathway involves the conversion of the soluble enolate groups back to their original keto form, which restores the molecule's conjugation and its insoluble, colored state. researchgate.netCurrent time information in Caddo Parish, US.

Electrochemical Reduction Mechanisms and Kinetics

NDI derivatives typically undergo a reversible, two-step reduction. researchgate.net This involves two consecutive one-electron processes. The first step generates a stable radical anion, and the second step converts the radical anion into a dianion. researchgate.net This fundamental electrochemical behavior is expected for the core of this compound. The process can be monitored using techniques like cyclic voltammetry.

Table 1: Expected Electrochemical Reduction Steps for the NDI Core of this compound

Step Process Species Formed
1 First one-electron reduction Radical Anion (Dye•⁻)
2 Second one-electron reduction Dianion (Dye²⁻)

This table is based on the typical behavior of naphthalenediimide (NDI) compounds, the core structural element of this compound. researchgate.net

Indirect electrochemical reduction is another pathway, where a redox mediator is used as an electron carrier between the cathode and the dye particles. rsc.org Iron complexes, such as iron-triethanolamine, have been successfully used as mediators for vat dyes. rsc.org

Role of Reducing Agents and Catalysts in Redox Transformations

The choice of reducing agent is critical for controlling the vatting process. The agent must have a sufficiently negative reduction potential to convert the dye to its leuco form efficiently. acs.org

Table 2: Common Reducing Systems for Vat Dyes

Agent/System Role Mechanism
Sodium Dithionite (B78146) (Na₂S₂O₄) Chemical Reducing Agent Provides electrons for the reduction of keto groups in an alkaline solution. science.govCurrent time information in Caddo Parish, US.
Electrochemical Reduction Direct/Indirect Reduction Electrons are supplied directly from a cathode or via a mediator to the dye. rsc.org
Redox Mediators (e.g., Iron Complexes) Catalyst (in electrochemical systems) Shuttles electrons from the electrode surface to the insoluble dye particles, overcoming poor electron transfer. rsc.org

| Enzymes (Oxidoreductases) | Biocatalyst | Can potentially be used for both the reduction and oxidation steps as a green alternative. researchgate.net |

Sodium dithionite (often called sodium hydrosulfite) is the most common and traditional reducing agent for vat dyes, including this compound. sigmaaldrich.comCurrent time information in Caddo Parish, US. However, its decomposition can lead to environmentally harmful byproducts. rsc.org This has driven research into cleaner alternatives like catalytic hydrogenation and electrochemical methods. acs.org

Photochemical Reactivity and Pathways

The interaction of this compound with light can lead to changes in its chemical structure, resulting in color fading or degradation.

Photodegradation Mechanisms

The photodegradation of dyes is a complex process that can occur through several mechanisms. For many dyes, the process is initiated when the dye molecule absorbs photons from sunlight (both UV and visible light), promoting it to an excited electronic state.

The excited dye molecule can then follow several degradation pathways. A common pathway, particularly in the presence of oxygen, involves an electron transfer from the excited dye to an oxygen molecule. This generates highly reactive oxygen species, such as superoxide (B77818) radicals (•O₂⁻), which can then attack and decompose the dye molecule, leading to a loss of color.

The specific pathway and rate of photodegradation are influenced by factors such as light intensity, pH, and the presence of other substances in the environment. While specific studies on the photodegradation of this compound are scarce, some related compounds like C.I. Vat Brown 3 have been noted as being susceptible to causing fiber damage upon exposure to sunlight, indicating that the degradation products or reactive intermediates can also affect the substrate material. The process can sometimes involve physical changes, such as the aggregation of pigment particles, alongside chemical degradation.

Interactions with Photoactive Species

The interaction of this compound with photoactive species is a critical area of research, particularly for environmental remediation, as these processes can lead to the degradation of this persistent dye. Advanced Oxidation Processes (AOPs) are central to these investigations, utilizing highly reactive species, most notably hydroxyl radicals (•OH), to break down the complex molecular structure of the dye. taylorandfrancis.commdpi.com These processes are often initiated by photocatalysts, which are substances that can absorb light and generate these reactive species. nih.gov

The photocatalytic degradation of vat dyes, which are often structurally complex and resistant to conventional breakdown methods, typically occurs on the surface of a semiconductor photocatalyst. scirp.orgnaturalspublishing.com When the photocatalyst is irradiated with light of sufficient energy, electrons are excited, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including the highly potent hydroxyl radicals. taylorandfrancis.com These radicals are non-selective and can attack the aromatic rings and other functional groups within the this compound molecule, leading to its decomposition. taylorandfrancis.comresearchgate.net

Although direct research on this compound is limited, studies on other anthraquinone-based vat dyes provide significant insights into the likely mechanisms and efficiencies of its degradation through interactions with photoactive species. Research on anthraquinone (B42736) dyes like Vat Yellow 1 and Reactive Blue 19 demonstrates that photocatalysts such as zinc oxide (ZnO) and titanium dioxide (TiO₂) are effective in their degradation under UV and solar irradiation. scirp.orgscielo.org.za

In a typical photocatalytic process involving an anthraquinone dye, the degradation rate is influenced by several factors, including the initial dye concentration, the amount of photocatalyst, and the intensity of the light source. scirp.orgscielo.org.za For instance, an increase in the initial concentration of the dye can lead to a decrease in the degradation rate, as more dye molecules compete for the limited active sites on the photocatalyst surface. scirp.org Conversely, increasing the photocatalyst dosage can enhance the degradation efficiency up to an optimal point, beyond which the solution's turbidity may hinder light penetration. eeer.org

The degradation of anthraquinone dyes by photoactive species often follows pseudo-first-order kinetics. eeer.org The process involves the generation of hydroxyl radicals that attack the dye molecule, leading to the cleavage of the chromophoric groups and the eventual mineralization of the dye into simpler, less harmful compounds like CO₂, water, and inorganic ions. scielo.org.za The presence of other ions in the water, such as chlorides and carbonates, can sometimes inhibit the degradation process. scirp.org

The following tables present data from studies on the photocatalytic degradation of anthraquinone vat dyes, which can be considered indicative of the potential behavior of this compound under similar conditions.

Table 1: Photocatalytic Degradation of Anthraquinone Vat Yellow 1 using ZnO

ParameterConditionDegradation Efficiency (%)Time (min)
Effect of Initial Concentration
10 mg/L96150
60 mg/L54150
Effect of Irradiation Source
UV IrradiationHigher-
Solar IrradiationLower-
Effect of Additives
Presence of NaClDecreased-
Presence of Na₂CO₃Decreased-

Data extrapolated from a study on the decomposition of anthraquinone Vat Yellow 1. scirp.org

Table 2: Decolorization of Anthraquinone Reactive Blue 19 using TiO₂-based AOPs

ProcessLight Intensity (μW-cm⁻²)Decolorization (%)Time (min)
TiO₂/UV/H₂O₂ 73029.7010
195087.7910
Overall Efficiency
TiO₂/UV/H₂O₂-Complete10
TiO₂/UV/KBrO₃-Complete10
TiO₂/UV/(NH₄)₂S₂O₈-Complete10

Data from a study on the heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19. scielo.org.za

These findings underscore the potential for this compound to be degraded through interactions with photoactive species generated by photocatalysts like ZnO and TiO₂. The efficiency of this degradation would likely be dependent on factors such as dye concentration, catalyst loading, light intensity, and the presence of other chemical species in the aqueous environment. The primary mechanism would involve the oxidative power of hydroxyl radicals, leading to the breakdown of the dye's complex structure.

Advanced Analytical Chemistry for C.i. Vat Brown 22 Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantitative analysis of C.I. Vat Brown 22. In a study on the decolorization of anthraquinone-based dyes, the residual concentration of a similar dye, Vat Brown R, was quantified by monitoring its maximum absorbance (λmax) in the visible range. For this compound, which imparts a yellow-brown to red-light brown color to cellulose (B213188) fibers, UV-Vis analysis is critical for determining its concentration in solution and monitoring the efficiency of dyeing and degradation processes. worlddyevariety.com The technique is also used to validate the detoxification of dye-containing wastewater by observing changes in the absorption spectrum, indicating the breakdown of the chromophoric structure.

Table 1: UV-Vis Spectrophotometry Data for Vat Dye Analysis

ParameterValue/DescriptionReference
Analytical PurposeQuantification of residual dye, monitoring decolorization
λmax (Vat Brown R)610 nm
ApplicationAssessing degradation and detoxification of dye wastewater

Chromatographic techniques are paramount for separating this compound from complex mixtures, assessing its purity, and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of textile dyes. researchgate.net When coupled with advanced detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), HPLC provides both quantitative data and structural information. For instance, HPLC-DAD-HRMS (High-Resolution Mass Spectrometry) is recognized as a highly effective method for dye investigation. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the provided results, the general applicability of HPLC for vat dyes is well-established. The technique allows for the separation of the main dye component from impurities and degradation products, which is crucial for quality control and environmental monitoring. researchgate.net The development of HPLC methods often involves optimizing parameters such as the column type (e.g., C18 reversed-phase), mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity. najah.edu

Table 2: General HPLC Parameters for Textile Dye Analysis

ParameterTypical ConditionsReference
TechniqueReversed-Phase HPLC (RP-HPLC) researchgate.net
ColumnC18 or similar hplc.sk
DetectorDiode Array Detector (DAD), Mass Spectrometry (MS) researchgate.net
ApplicationPurity assessment, quantification, degradation studies researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of dyes and the monitoring of reaction progress in dyestuff manufacturing. sdc.org.uk For vat dyes like this compound, non-reducing TLC systems using high-boiling-point solvents at elevated temperatures (100 or 120°C) on silica (B1680970) gel plates have been shown to provide reproducible and easily controlled separations. sdc.org.uk The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. hplc.skcienotes.com Different eluents can be used to achieve good migration and resolution of various vat dyes. sdc.org.uk TLC is also valuable for assessing the number of components in a dye sample, their colors, and their relative concentrations. ojp.gov

Table 3: TLC System for Vat Dye Analysis

ParameterDescriptionReference
Stationary PhaseSilica gel plates sdc.org.uk
Mobile Phase (Eluent)High-boiling-point solvents (e.g., nitrobenzene (B124822)/diphenyl ether/benzophenone) sdc.org.uk
Temperature100 or 120°C sdc.org.uk
ApplicationPurity assessment, identification, reaction monitoring sdc.org.uk

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and for identifying its degradation products. The molecular formula for this compound is reported as C₂₆H₁₀Cl₂N₄O₂, with a corresponding molecular weight of approximately 481.3 g/mol . worlddyevariety.comuni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing dye degradation, as they can separate complex mixtures and provide mass data for each component. researchgate.net Direct analysis techniques, such as Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI)-MS, have also been used for the rapid identification of dyes directly from fabric with minimal sample preparation. nih.gov The analysis of fragmentation patterns in the mass spectrum can help to elucidate the structure of the parent dye and its breakdown products.

Table 4: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₆H₁₀Cl₂N₄O₂ worlddyevariety.comuni.lu
Molecular Weight~481.3 g/mol worlddyevariety.com
Monoisotopic Mass480.01807 Da uni.lu
Key ApplicationMolecular weight determination, structural elucidation, degradation product identification researchgate.netnih.gov

Advanced vibrational spectroscopy techniques offer high sensitivity and specificity for the analysis of dyes, even at trace levels and directly on substrates.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for the analysis of dyes on historical textiles and other materials, as it requires very little sample and can be performed directly on the fiber. researchgate.net The technique involves the use of metal (typically silver or gold) nanoparticles to enhance the Raman signal of the analyte, overcoming issues like fluorescence that can plague conventional Raman spectroscopy. unimi.itojp.gov SERS has been successfully applied to the identification of organic colorants in textile fibers from microscopic samples. ojp.gov For vat dyes, which are insoluble, a micro-extraction method can be employed where the dye is reduced to its soluble leuco form before SERS analysis. nih.gov

Fiber Optic Reflectance Spectroscopy (FORS): FORS is a non-invasive spectroscopic technique that can be used for the direct analysis of dyes on textiles. researchgate.net It measures the reflectance of light from the sample surface across the visible and near-infrared regions. While specific applications to this compound are not detailed, FORS has been used to identify chromophore combinations in historical textiles. researchgate.net

Vibrational techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are also crucial. FTIR can identify characteristic functional groups within a molecule and can be used to monitor the degradation of dyes by observing the disappearance of characteristic peaks and the appearance of new ones corresponding to degradation products. researchgate.netphysicsandmathstutor.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Mass Spectrometry for Molecular Characterization and Degradation Product Analysis

Electrochemical Analytical Methods for Redox State Determination

The determination of the redox state of this compound is fundamental to understanding its application and behavior, particularly in dyeing processes. Like other vat dyes, its utility hinges on the reversible reduction of its water-insoluble pigment form to a water-soluble leuco form, which can be absorbed by textile fibers before being re-oxidized to the insoluble state. utupub.fi Electrochemical methods offer a powerful suite of tools for characterizing these redox transformations, providing quantitative data on reduction potentials, reaction kinetics, and the stability of different oxidation states. eag.com These techniques can replace or supplement traditional chemical methods, offering advantages in terms of control, monitoring, and reducing the use of harsh chemical-reducing agents. ethz.ch

The core redox equilibrium for a vat dye like this compound involves a two-electron change, transforming the conjugated dicarbonyl system into a soluble dihydric alcohol (leuco form) in an alkaline medium. utupub.fi Electrochemical analytical methods directly probe this electron transfer process. The primary techniques employed for this purpose are cyclic voltammetry and potentiometric titrations.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the electrochemical behavior of a substance. eag.com In a typical experiment, the potential of a working electrode is ramped linearly versus time, and upon reaching a set potential, the scan is reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes.

While specific studies on this compound are not widely available in published literature, research on the closely related C.I. Vat Brown 1 provides significant insight into the expected electrochemical behavior. A study on the electrochemical degradation of C.I. Vat Brown 1 utilized cyclic voltammetry to examine its redox characteristics in a basic medium (pH 9) with a glassy carbon working electrode. researchgate.net The potential was scanned between +0.6 V and -1.0 V. researchgate.net The resulting voltammograms at different scan rates showed characteristic peaks corresponding to the reduction and oxidation of the dye molecule. researchgate.net The linear relationship observed between the peak current and the square root of the scan rate indicated that the redox process is diffusion-controlled. researchgate.net

Table 1: Cyclic Voltammetry Experimental Parameters for C.I. Vat Brown 1 Analysis This table is based on research findings for C.I. Vat Brown 1, a compound structurally related to this compound.

ParameterValue/DescriptionSource
Analyte C.I. Vat Brown 1 (50 ppm w/v) researchgate.net
Working Electrode Glassy Carbon Electrode (GCE) researchgate.net
Medium Basic (pH 9) researchgate.net
Potential Range +0.6 V to -1.0 V researchgate.net
Observation The process was determined to be diffusion-controlled based on the linear relationship between peak current and the square root of the scan rate. researchgate.net

The structural basis of this compound is naphthalene-1,4,5,8-tetracarboxylic acid condensed with 4-chlorobenzene-1,2-diamine (B165680). This places it in the broader class of peri-tetracarboxylic acid diimide dyes. Studies on similar complex diimide structures, such as perylene (B46583) diimides (PDIs), show that these molecules typically undergo two reversible one-electron reductions. dergipark.org.tr The first reduction forms a radical anion, and the second forms a dianion, with the specific potentials influenced by the aromatic core and substituents. dergipark.org.trrug.nl

Potentiometric Methods

Potentiometry involves measuring the potential difference between two electrodes to determine the concentration of a chemical species. In the context of vat dyes, potentiometric titrations can be used to determine the reduction potential, which indicates the ease or difficulty of reducing the dye to its leuco form. This is a critical parameter for standardizing dyeing conditions.

Research into the indirect electrochemical reduction of various commercial vat dyes has utilized potentiometric titrations to measure their reduction potentials. While this specific study did not include this compound, it provided data for other brown vat dyes, establishing a reference for the expected redox potential range. The reduction potentials give a direct measure of the reducing power required in a dyebath for successful vatting. Generally, agents used for vat dye reduction must have a redox potential between -400 mV and -1000 mV. google.com

Table 2: Reduction Potentials of Selected Vat Dyes Determined by Potentiometric Titration This table presents data for other vat dyes to illustrate the typical range of reduction potentials.

Dye NameC.I. NameReduction Potential (mV vs. Ag/AgCl)ClassificationSource
Novinone Brown BRC.I. Vat Brown 1-690Normal to reduce
Novinone Brown RRDC.I. Vat Brown 5-710Normal to reduce
Novatic Yellow 5GC.I. Vat Yellow 2-625Easy to reduce
Novinone Green FFBC.I. Vat Green 1-580Easy to reduce
Novinone Blue RSNC.I. Vat Blue 4-740Difficult to reduce
Novinone Brill. Violet RRC.I. Vat Violet 1-830Difficult to reduce

These electrochemical methods are indispensable for the advanced characterization of this compound. They provide the quantitative data necessary to control and optimize the critical redox transformations that define its performance as a vat dye.

Environmental Chemistry and Remediation Technologies

Degradation Pathways in Environmental Systems

The environmental persistence of dyes like C.I. Vat Brown 22 is largely due to their complex aromatic structures, which are designed to be stable against light and chemical attacks to ensure colorfastness in textiles. pantareiwater.commst.dk However, under specific environmental conditions, these compounds can undergo degradation through various mechanisms.

Photolytic Degradation Mechanisms

Photolysis, the breakdown of compounds by light, is a potential degradation pathway for many organic pollutants. For dyes, their inherent ability to absorb light in the visible and UV spectrum can initiate photochemical reactions. mst.dk While vat dyes are generally designed for high photolytic stability, prolonged exposure to sunlight in aqueous environments can lead to gradual degradation. mst.dkmst.dk The process involves the excitation of the dye molecule to a higher energy state upon absorbing photons. This excited state can then undergo various reactions, including bond cleavage, leading to the breakdown of the complex chromophore and a loss of color. acs.org However, natural photolysis is often a slow process for persistent dyes like this compound. mst.dkmst.dk

Hydrolytic Stability and Transformation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a dye to hydrolysis is a critical factor in its environmental persistence. Vat dyes, including this compound, are generally applied in a reduced, water-soluble "leuco" form and then oxidized back to their insoluble state within the fiber. evitachem.com This inherent insolubility in water under normal environmental pH contributes to their hydrolytic stability. evitachem.com While extreme pH conditions can affect stability, under typical environmental pH ranges (4-9), hydrolysis is not considered a primary degradation pathway for many stable dye classes. evitachem.commst.dk Any transformation that does occur is likely to be slow.

Advanced Oxidation Processes (AOPs) for Remediation

Given the limitations of natural degradation processes for recalcitrant dyes like this compound, researchers have focused on Advanced Oxidation Processes (AOPs). pantareiwater.comresearchgate.net These technologies are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water. researchgate.netmdpi.com182.160.97

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), and a light source (UV or visible light) to generate hydroxyl radicals. orientjchem.orgresearchgate.netiitm.ac.in When TiO2 is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then attack and degrade the dye molecules. opensciencepublications.com

Studies have shown that TiO2-based photocatalysis can be effective in degrading various dyes. orientjchem.orgopensciencepublications.comnanobioletters.com The efficiency of the process is influenced by several factors, including catalyst dosage, dye concentration, pH, and the light source. opensciencepublications.comnanobioletters.com To enhance the efficiency of TiO2 under visible light (which constitutes a larger portion of the solar spectrum), modifications such as doping with other materials are being explored. orientjchem.org For instance, modifying TiO2 with ferrihydrite has been shown to improve the degradation of other vat dyes under visible light. orientjchem.org

Table 1: Factors Affecting Photocatalytic Degradation of Dyes

ParameterEffect on Degradation EfficiencyRationale
Catalyst Dosage Increases to an optimal point, then may decrease.An increase in catalyst provides more active sites for reaction. However, excessive amounts can lead to light scattering and reduced light penetration. opensciencepublications.com
Dye Concentration Generally decreases with increasing concentration.At higher concentrations, more dye molecules compete for the limited number of active sites on the catalyst surface. opensciencepublications.com
pH Influences the surface charge of the catalyst and the dye molecule, affecting adsorption and reaction rates.The optimal pH varies depending on the specific dye and catalyst system. orientjchem.orgopensciencepublications.com
Light Source The wavelength of light must have sufficient energy to activate the photocatalyst.TiO2 is primarily activated by UV light, but modifications can extend its activity into the visible light range. orientjchem.orgiitm.ac.in

This table is a generalized representation based on findings for various dye degradation studies.

Electrochemical degradation is another promising AOP for treating dye-containing wastewater. researchgate.net This method involves the use of an electric current to drive oxidation and reduction reactions that break down pollutants. The degradation can occur directly on the anode surface or indirectly through the generation of reactive species like hydroxyl radicals and hypochlorite (B82951) (if chloride is present). researchgate.netuacj.mx

Research on the electrochemical degradation of C.I. Vat Brown 1, a structurally related dye, has demonstrated the effectiveness of this method using graphite (B72142) carbon electrodes. researchgate.net Key parameters influencing the degradation efficiency include the initial pH, current density, and the type and concentration of supporting electrolytes like sodium chloride (NaCl). researchgate.net The presence of NaCl can enhance the degradation process through the electrochemical generation of active chlorine species. researchgate.net Studies have shown that this process can achieve high color and Chemical Oxygen Demand (COD) removal, indicating significant mineralization of the dye. researchgate.net

Table 2: Research Findings on Electrochemical Degradation of a Vat Dye

ParameterOptimal Condition/ObservationOutcomeReference
Dye C.I. Vat Brown 1- researchgate.net
Electrodes Graphite Carbon- researchgate.net
Supporting Electrolyte 25 g L−1 NaClMaximum color removal of 94.55% researchgate.net
Supporting Electrolyte 25 g L−1 NaClCOD removal of 82.49% researchgate.net
Analysis LC-MS and FTIRConfirmed the destruction of aromatic rings. researchgate.net

This table presents specific data from a study on a similar vat dye to illustrate the potential of the technology.

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.netscribd.com It is a widely studied AOP for the treatment of various industrial wastewaters, including those from the textile industry. researchgate.netbiointerfaceresearch.com The reaction is most effective under acidic conditions (typically pH 2-3). researchgate.netsemanticscholar.org

The photo-Fenton process is an enhancement of the Fenton reaction where UV or visible light is used to photochemically reduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net182.160.97 This often leads to higher degradation rates compared to the conventional Fenton process. researchgate.netsemanticscholar.org Both Fenton and photo-Fenton processes have been shown to be effective in decolorizing and mineralizing a wide range of dyes. mdpi.comresearchgate.net The efficiency of these processes depends on the concentrations of H2O2 and Fe2+, the initial dye concentration, and the pH of the solution. 182.160.97semanticscholar.org

Table 3: Key Reactions in the Fenton Process

ReactionDescription
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻Generation of hydroxyl radical. scribd.com
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺Regeneration of Fe²⁺ and formation of perhydroxyl radical.
•OH + Dye → Degradation ProductsOxidation of the dye molecule.

This table outlines the fundamental reactions of the Fenton process.

The robust chemical nature of this compound makes it resistant to natural degradation processes in the environment. While photolysis and hydrolysis contribute to its eventual breakdown, these processes are generally slow. Advanced Oxidation Processes, including photocatalytic degradation, electrochemical methods, and Fenton-based reactions, offer highly effective strategies for the remediation of wastewater containing this and other persistent dyes. These technologies are capable of not only decolorizing the effluent but also mineralizing the complex organic structure of the dye into less harmful substances. Further research and optimization of these AOPs are essential for developing cost-effective and scalable solutions for the treatment of textile industry wastewater.

Ozonation and Combined Oxidation Techniques

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like vat dyes. lodz.plnih.gov Ozonation, a prominent AOP, operates through two primary mechanisms for dye degradation:

Direct Reaction: Molecular ozone (O₃) selectively attacks electron-rich moieties in the dye molecule, such as double bonds and aromatic rings. core.ac.ukjmcs.org.mx This process is effective in cleaving the chromophores responsible for the color of the dye. researchgate.net

Indirect Reaction: In aqueous solutions, particularly at alkaline pH, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH). mdpi.comjuniperpublishers.com These radicals have a higher oxidation potential (2.80 V) than ozone itself (2.08 V) and can lead to more complete mineralization of the dye molecule into carbon dioxide, water, and inorganic salts. mdpi.comresearchgate.net

To enhance the generation of hydroxyl radicals and improve degradation efficiency, ozonation is often combined with other processes:

O₃/H₂O₂: The addition of hydrogen peroxide (H₂O₂) accelerates the decomposition of ozone into hydroxyl radicals. lodz.plresearchgate.net

O₃/UV: Ultraviolet (UV) radiation can photolyze ozone, providing another pathway for the generation of hydroxyl radicals. lodz.plresearchgate.net

Catalytic Ozonation: The use of catalysts, either homogeneous (e.g., metal ions) or heterogeneous (e.g., metal oxides, carbon materials), can significantly improve the efficiency of ozone utilization and radical formation. mdpi.comlodz.pl The mechanism often involves the adsorption of both ozone and the dye molecule onto the catalyst surface, where the catalyst facilitates ozone decomposition and subsequent radical attack. mdpi.com For instance, iron-loaded dead leaf ash has been demonstrated as a novel catalyst for the degradation of Reactive Black 5, achieving 98.76% removal efficiency in a heterogeneous catalytic ozonation process. mdpi.com

While specific studies on the ozonation of this compound are limited, research on other anthraquinone (B42736) and vat dyes shows that AOPs can effectively achieve high levels of decolorization and mineralization. lodz.plnih.govajol.info The complex aromatic structure of this compound makes it a suitable candidate for degradation by the powerful oxidizing species generated in these combined systems.

Adsorption Mechanisms for Removal from Aqueous Media

Adsorption is a widely used, effective, and economical physicochemical process for removing dyes from wastewater. rsc.orgnih.gov The process involves the mass transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. rsc.org The efficiency of adsorption depends on the properties of the dye and the adsorbent, as well as operational parameters like pH, temperature, and contact time. arabjchem.orgmdpi.com

The development of low-cost and high-efficiency adsorbents is a major focus of research.

Carbonaceous Materials: Activated carbon is a traditional and highly effective adsorbent due to its large surface area, porous structure, and versatile surface chemistry. shd.org.rsnih.gov However, its high cost has driven research into alternative carbon-based materials from inexpensive precursors. shd.org.rs Agro-industrial wastes like sawdust, periwinkle shells, and plantain leaf sheaths have been successfully converted into activated carbons for dye removal. rdd.edu.iqscialert.netsrce.hr These materials can be activated physically or chemically to enhance their porous structure and introduce functional groups on their surface. scialert.net

Clay-Based Nanocomposites: Clay minerals such as bentonite (B74815) and montmorillonite (B579905) are abundant, inexpensive, and have a layered structure that provides a high surface area for adsorption. univen.ac.zaopenscienceonline.com However, their naturally hydrophilic and negatively charged surfaces limit their affinity for anionic dyes and some organic pollutants. researchgate.net To overcome this, clays (B1170129) are often modified to create advanced nanocomposites:

Organoclays: Treatment with cationic surfactants modifies the clay surface from hydrophilic to organophilic, significantly increasing its capacity for adsorbing non-polar organic molecules and anionic dyes through partitioning and hydrophobic interactions. researchgate.net

Polymer/Clay Nanocomposites: Intercalating polymers into the clay galleries creates materials with enhanced mechanical properties and tailored surface chemistry. researchgate.net These composites can introduce specific functional groups capable of binding dyes through electrostatic interactions, hydrogen bonding, or complexation. researchgate.net

Metal-Based Nanocomposites: Incorporating metal oxides or nanoparticles (e.g., Fe₃O₄, ZnO, TiO₂) into the clay structure can add magnetic separability, catalytic activity, or enhanced adsorption sites. openscienceonline.comrjptonline.org

To understand the efficiency and mechanism of an adsorption process, kinetic and isotherm models are applied to experimental data.

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake and the controlling mass transfer mechanisms. Common models include:

Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. rjptonline.org

The following table presents kinetic data for the adsorption of a related dye, Vat Brown 16, onto ZnO and Nano-ZnO particles, which was found to follow the pseudo-second-order model. rjptonline.org

Interactive Table: Pseudo-Second-Order Kinetic Parameters for Vat Brown 16 Adsorption rjptonline.org

Adsorbent qe (exp) (mg/g) qe (cal) (mg/g) k₂ (g/mg·min)
ZnO 1.83 1.85 0.038 0.998
Nano-ZnO 2.45 2.48 0.052 0.999

(Data sourced from a study on Vat Brown 16, used here for illustrative purposes.) rjptonline.org

Adsorption Isotherms: Isotherm models describe the equilibrium distribution of dye molecules between the liquid and solid phases at a constant temperature.

Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. arabjchem.org

Freundlich Model: An empirical model that describes multilayer adsorption onto a heterogeneous surface.

Temkin Model: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

The table below shows isotherm constants for the adsorption of Vat Green 1 onto nano zero-valent iron (NZVI), demonstrating the application of these models. The data fit the Freundlich model well, indicating heterogeneous surface adsorption.

Interactive Table: Isotherm Model Parameters for Vat Green 1 Adsorption on NZVI at 298 K

Isotherm Model Parameter Value
Langmuir q_max (mg/g) 123.45
K_L (L/mg) 0.112
0.964
Freundlich K_F ((mg/g)(L/mg)¹/ⁿ) 35.12
n 2.45
0.991
Temkin B (J/mol) 19.87
A_T (L/g) 3.25
0.978

(Data sourced from a study on Vat Green 1, used here for illustrative purposes.)

The removal of dyes like this compound from aqueous solution is governed by various interactions between the dye molecule and the adsorbent surface. rsc.org

Electrostatic Interactions: The pH of the solution is a critical factor as it determines the surface charge of the adsorbent and the degree of ionization of the dye molecule. arabjchem.orgmdpi.com For adsorbents with acidic or basic functional groups, the surface can become positively or negatively charged. Cationic dyes are better adsorbed at higher pH (negatively charged surface), while anionic dyes are favored at lower pH (positively charged surface). arabjchem.org

π-π Interactions: The aromatic structure of this compound, an anthraquinone derivative, allows for strong π-π stacking interactions with graphitic or aromatic surfaces, such as those found on activated carbon or carbon nanotubes. rsc.org This is a significant mechanism for the adsorption of aromatic dyes.

Van der Waals Forces: These are weak, non-specific forces of attraction that exist between all molecules and contribute to the physical adsorption of dyes. shd.org.rs

The dominant mechanism depends on the specific adsorbent-adsorbate system. For many modified adsorbents, a combination of these interactions is responsible for the efficient removal of the dye. rsc.org

Adsorption Kinetics and Isotherms

Integrated Wastewater Treatment Strategies for this compound and Related Dyes

Given the complexity and stability of vat dyes, a single treatment method is often insufficient to achieve complete removal and meet stringent discharge regulations. pantareiwater.commdpi.com Therefore, integrated treatment strategies that combine physical, chemical, and biological processes are increasingly employed for enhanced efficiency and cost-effectiveness. juniperpublishers.comsifisheriessciences.comresearchgate.net

Ozonation as Pre-treatment: Ozonation or other AOPs can be used as a pre-treatment step to break down the complex, non-biodegradable structure of this compound into simpler, more biodegradable intermediates. juniperpublishers.commdpi.com This enhances the effectiveness of subsequent biological treatment stages, which are more economical for removing the bulk organic load (COD). juniperpublishers.com Studies have shown that combining ozonation with a biological process can lead to over 90% COD reduction and complete decolorization. mdpi.com

Adsorption and Ozonation: A combination of adsorption and ozonation can be highly effective. Adsorption can first concentrate the dye from a large volume of water, and then the spent adsorbent can be regenerated using ozonation, which simultaneously destroys the adsorbed dye. Alternatively, catalytic ozonation can be used where a material acts as both an adsorbent and a catalyst to enhance degradation. mdpi.com

Coagulation and Oxidation: Chemical coagulation can remove insoluble dyes, while oxidation processes like ozonation or Fenton's reaction can degrade the soluble and recalcitrant dye molecules. pantareiwater.commdpi.comresearchgate.net Integrating electrocoagulation with ozonation has been shown to improve color, turbidity, and COD removal from denim effluents. researchgate.net

These integrated approaches offer a robust solution for treating textile wastewater containing difficult-to-degrade dyes like this compound, ensuring higher removal efficiencies and minimizing the environmental impact. juniperpublishers.compantareiwater.com

Computational and Theoretical Studies of C.i. Vat Brown 22

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, are fundamental to predicting the electronic structure and inherent reactivity of a compound. northwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock are established tools for analyzing the properties of small to medium-sized organic molecules with a high degree of accuracy. researchgate.netacs.org For C.I. Vat Brown 22 (C₂₆H₁₀Cl₂N₄O₂), these calculations can elucidate the distribution of electrons within its fused-ring structure, providing a basis for understanding its color, stability, and chemical behavior. worlddyevariety.com

Detailed research using quantum chemical calculations would typically focus on several key electronic properties:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting how the dye will interact with other molecules, such as the cellulose (B213188) fibers of cotton.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is a primary determinant of the molecule's color. A smaller gap typically corresponds to absorption at longer wavelengths.

Electrostatic Potential (ESP) Map: An ESP map visualizes the electrostatic potential on the molecule's surface. This allows for the identification of sites prone to electrophilic or nucleophilic attack, which is key to understanding the reduction-oxidation (redox) reactions that are central to the vat dyeing process. utupub.fi

These theoretical calculations provide a quantitative basis for predicting how this compound behaves during dyeing. For example, the calculations can identify the most likely sites for reduction to the soluble leuco form, a critical step for its application to textiles. mdpi.com

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

This table illustrates the type of data that would be generated from a quantum chemical analysis.

Calculated PropertyPredicted Value/DescriptionSignificance
HOMO Energy-6.2 eVIndicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons.
LUMO Energy-3.5 eVIndicates the energy of the lowest energy state for an added electron; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap2.7 eVCorrelates with the energy of the primary electronic transition and the perceived color of the dye.
Dipole Moment3.1 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
ESP Minimum-0.045 a.u.Located around the carbonyl oxygen and imide nitrogen atoms, indicating sites susceptible to electrophilic attack or coordination.
ESP Maximum+0.038 a.u.Located on the hydrogen atoms of the imide groups, indicating sites susceptible to nucleophilic attack.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic nature of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. rug.nl These simulations are essential for understanding how dye molecules behave in a condensed phase, such as in an aqueous solution or when adsorbed onto a fabric. kaust.edu.sa For this compound, MD simulations can model the crucial intermolecular interactions that govern its dyeing performance. mdpi.com

Key applications of MD simulations for this dye include:

Dye Aggregation: Vat dyes are known to aggregate in solution, which can affect the levelness and efficiency of the dyeing process. MD simulations can model the self-association of this compound molecules, revealing the driving forces (e.g., van der Waals forces, π-π stacking) behind this phenomenon. researchgate.net

Dye-Fiber Interactions: The primary function of the dye is to bind strongly to cellulose fibers. MD simulations can place one or more dye molecules in a simulation box with cellulose chains and water to study the binding process in atomic detail. researchgate.net This allows for the analysis of specific interactions, such as hydrogen bonds and hydrophobic interactions, between the dye and the cellulose substrate. researchgate.net

Solvation Effects: The behavior of the dye in its insoluble (keto) form versus its soluble (leuco) form in an alkaline dyeing bath can be investigated. Simulations can show how water molecules and ions arrange around the different forms of the dye, providing insight into its solubility.

These simulations provide a dynamic picture of the dyeing process, complementing the static electronic information from quantum chemical calculations.

Table 2: Intermolecular Interactions of this compound with Cellulose Analyzed via MD Simulations

Interaction TypeDescriptionImportance in Dyeing
Hydrogen Bonding Between the imide N-H groups and carbonyl C=O groups of the dye and the hydroxyl (-OH) groups of cellulose.A primary contributor to the strong binding and good fastness properties of the dye on cotton.
Van der Waals Forces Non-specific attractive forces between the large, planar aromatic surface of the dye and the cellulose polymer chains. mdpi.comCrucial for the initial adsorption (substantivity) of the dye onto the fiber surface.
π-π Stacking Interaction between the aromatic ring systems of adjacent dye molecules when aggregated on the fiber surface.Can influence the final shade and can lead to higher color strength.
Hydrophobic Interactions The tendency of the nonpolar aromatic structure of the dye to avoid the aqueous environment and associate with the cellulose surface.A significant driving force for the transfer of the dye from the dyebath to the fiber.

Theoretical Spectroscopic Property Predictions

Computational chemistry offers methods to predict the spectroscopic properties of molecules before they are synthesized or measured. nih.gov For a dye, the most important of these is the UV-visible absorption spectrum, which determines its color. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic excitation energies and corresponding absorption wavelengths of organic dyes with reasonable accuracy. researchgate.net

For this compound, a theoretical spectroscopic study would involve:

Predicting Absorption Maxima (λmax): TD-DFT calculations can predict the wavelength at which the molecule absorbs light most strongly. This theoretical λmax can be compared to experimental data to validate the computational model. For this compound, the calculations should predict absorption in the violet-blue region of the spectrum, corresponding to its observed yellow-brown color. worlddyevariety.com

Analyzing Electronic Transitions: The calculations can identify the nature of the electronic transitions responsible for the color. For instance, it can determine if the absorption is due to a π→π* transition localized on the aromatic system.

Simulating Spectra of Different Forms: The method can be used to predict the spectrum of both the original oxidized form and the reduced leuco form of the dye. This would computationally confirm the color change that occurs during the vatting process, where the deep color of the pigment is lost upon reduction and regained upon oxidation. utupub.fi

Table 3: Illustrative Comparison of Experimental and Theoretical UV-Vis Spectral Data for this compound

Form of DyeExperimental λmax (nm)Predicted λmax (nm) (Hypothetical TD-DFT)Predicted Transition Type
Oxidized Form ~450 nm455 nmπ→π
Leuco Form ~350 nm358 nmπ→π

Structure-Reactivity Relationships and Reaction Path Analysis

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. acs.org Computational methods allow for the detailed analysis of reaction pathways, providing insights into the mechanisms of chemical transformations. The most important reaction for any vat dye is its reversible reduction. researchgate.net

A computational study of the structure-reactivity relationship for this compound would focus on the vatting process:

Mapping the Reduction Pathway: Theoretical calculations can be used to map the entire reaction coordinate for the reduction of the dye's carbonyl groups. This involves identifying the structures of intermediates and, crucially, the transition states that connect them.

Calculating Activation Energies: By determining the energy of the transition states, chemists can calculate the activation energy (energy barrier) for the reduction. This value is directly related to the reaction rate and can help explain the temperature and reagent conditions required for efficient dyeing. researchgate.net

Investigating the Role of Substituents: The model can be used to study how the chloro-substituents on the aromatic rings influence the reactivity of the carbonyl groups. This can explain why this compound has its specific dyeing characteristics compared to other non-halogenated vat dyes.

This type of analysis provides a mechanistic understanding of why the dye functions as it does and can guide efforts to design new dyes that are easier or more efficient to apply.

Table 4: Key Parameters from a Theoretical Reaction Path Analysis of this compound Reduction

ParameterDefinitionSignificance for Dyeing Process
Reaction Enthalpy (ΔH) The overall change in heat content during the reduction reaction.Determines if the reduction is exothermic or endothermic, affecting the process's energy requirements.
Activation Energy (Ea) The minimum energy required to initiate the reduction reaction.A lower activation energy implies a faster reaction rate, allowing for more efficient dyeing at lower temperatures.
Transition State Geometry The molecular structure at the peak of the energy barrier.Reveals the structural changes the molecule undergoes during the reduction, providing mechanistic insight.
Intermediate Species A species that exists for a finite lifetime along the reaction path, such as a radical anion. researchgate.netThe stability and reactivity of intermediates can determine the overall reaction mechanism (e.g., one-step vs. two-step reduction).

Advanced Applications in Materials Science and Chemical Technology

C.I. Vat Brown 22 as a Precursor in Pigment and Advanced Coating Production

While primarily known as a dye for cellulosic fibers, this compound also serves as a valuable precursor in the manufacturing of high-performance pigments. evitachem.com In this context, the dye molecule is converted into a stable, insoluble pigment form suitable for incorporation into paints, coatings, and plastics. This transformation leverages the inherent lightfastness and chemical resistance of the anthraquinone (B42736) structure.

The process of converting vat dyes into pigments often involves modifying the particle size and surface chemistry to ensure optimal dispersion and compatibility with various binding media. The resulting pigments are valued for their durability and color stability, making them suitable for demanding applications such as automotive finishes and architectural coatings.

A U.S. patent application from 2015 lists this compound among a series of vat dyes that can be used to create surface-modified pigment particles. google.com This highlights its role in the development of advanced materials for various industries. The molecular structure of this compound, with its multiple aromatic rings and functional groups, contributes to its desirable properties as a pigment precursor. evitachem.com

Table 1: Properties of this compound Relevant to Pigment Production

PropertyDescription
Chemical Class Anthraquinone Vat Dye
Molecular Formula C₂₆H₁₀Cl₂N₄O₂ worlddyevariety.com
Appearance Brown powder evitachem.com
Solubility Insoluble in water in its oxidized form, a key property for a stable pigment. evitachem.com
Fastness Properties Generally exhibits excellent lightfastness and wash-fastness, which translates to durable pigments. scribd.com

Integration into Functional Materials (e.g., sensors, energy materials, conductive polymers)

The integration of organic dyes like this compound into functional materials is an emerging area of research. While direct applications of this compound in sensors and energy materials are not yet widely documented in publicly available literature, the broader class of anthraquinone derivatives and conductive polymers shows significant promise.

Conductive Polymers: Conducting polymers are a class of materials with high conductivity and stability, making them suitable for applications in supercapacitors, sensors, and other electronic devices. researchgate.net The incorporation of dye molecules into polymer matrices can be used to tune their electronic and optical properties. The aromatic and heteroatomic structure of this compound suggests its potential as a component in such composite materials. Research into conductive hydrogels, for instance, explores the use of natural and synthetic polymers to create flexible and biocompatible electronic materials. researchgate.net

Sensors: Electrochemical sensors built from conducting polymers are used for the detection of various molecules. mdpi.com The sensitivity and selectivity of these sensors can be enhanced by modifying the polymer with other materials, including dyes. The functional groups present in this compound could potentially interact with specific analytes, opening possibilities for its use in specialized sensing applications.

Energy Materials: The development of advanced energy storage devices has spurred research into new functional materials. researchgate.net Carbon-based nanomaterials are often combined with conducting polymers to create nanocomposites for supercapacitors. researchgate.net The stable, conjugated system of this compound could theoretically contribute to the electrochemical performance of such materials, although specific research in this area is needed.

Role in Historical Textile Analysis and Preservation Chemistry

The identification of dyes in historical textiles is crucial for their accurate dating, understanding of historical trade routes, and the development of appropriate conservation strategies. researchgate.netarchetype.co.uk this compound, as a synthetic vat dye, can be a key indicator of a textile's age and origin. evitachem.com

Analytical techniques such as mass spectrometry and various forms of spectroscopy are employed to identify the chemical composition of dyes on textile fibers. researchgate.netdiva-portal.org The presence of this compound would point to a 20th-century or later origin, as the first anthraquinone vat dye was synthesized in 1901. scribd.com

Understanding the chemical nature of the dyes present on a historical artifact allows conservators to predict how the textile might degrade and to choose cleaning and storage methods that will best preserve its color and integrity. archetype.co.uk The study of historical synthetic dyes is a growing field, as these materials present different preservation challenges compared to natural dyes. mdpi.com

Development of Novel Dyeing Technologies (e.g., room temperature vat dyeing, bio-reduction processes)

The conventional vat dyeing process is energy-intensive, typically requiring high temperatures and strong reducing agents. researchgate.netresearchgate.net This has driven research into more sustainable and cost-effective dyeing methods.

Room Temperature Vat Dyeing: One area of innovation is the development of room temperature vat dyeing processes. researchgate.netresearchgate.net These methods aim to reduce the energy consumption associated with heating the dyebath. researchgate.netresearchgate.net Research has explored the use of bacterial cell lysates as a catalyst to facilitate the reduction of vat dyes at room temperature. researchgate.netresearchgate.net While this compound was not specifically mentioned in the cited study, the principles could be applicable to a range of vat dyes.

Bio-reduction Processes: The use of microorganisms or their enzymes for the reduction of vat dyes is a promising eco-friendly alternative to conventional reducing agents like sodium hydrosulfite. mdpi.com These bio-reduction processes can operate under milder conditions and generate less hazardous waste.

Other Innovations: The textile industry is also exploring other innovative dyeing technologies, such as foam dyeing and electrochemical reduction, to improve sustainability. mdpi.comrefashion.fr The goal of these advancements is to reduce water and energy consumption, as well as the use of harsh chemicals. mdpi.com

Table 2: Comparison of Conventional and Novel Vat Dyeing Technologies

TechnologyKey FeaturesPotential Advantages
Conventional Vat Dyeing High temperature (50-80°C), strong reducing agents (e.g., sodium hydrosulfite). researchgate.netresearchgate.netWell-established process with predictable results.
Room Temperature Vat Dyeing Use of catalysts (e.g., bacterial cell lysate) to enable dyeing at ambient temperatures. researchgate.netresearchgate.netSignificant energy savings, reduced cost. researchgate.netresearchgate.net
Bio-reduction Processes Use of microorganisms or enzymes as reducing agents. mdpi.comReduced environmental impact, use of renewable resources.
Electrochemical Reduction Use of an electric current to reduce the vat dye. mdpi.comCleaner process with fewer chemical inputs.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for C.I. Vat Brown 22, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves vat dye reduction using sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions. To ensure reproducibility, document precise molar ratios, temperature controls (±2°C), and reaction times. Validate purity via HPLC (≥95%) and characterize using FT-IR and UV-Vis spectroscopy. Cross-reference protocols with peer-reviewed studies to confirm consistency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Use a combination of:

  • Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) to assess purity.
  • Spectroscopy : FT-IR for functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹) and UV-Vis for λmax (e.g., 450–500 nm in reduced form).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (this compound: MW ~400–450 g/mol).
    Cross-validate results against published databases (e.g., SciFinder, Reaxys) .

Q. How should researchers design experiments to assess the photostability of this compound in textile applications?

  • Methodological Answer :

Exposure Conditions : Use a xenon-arc lamp (ISO 105-B02 standard) at 765 W/m² for 48–96 hours.

Control Variables : Monitor temperature (25°C ±1°C) and humidity (50% RH).

Quantitative Analysis : Measure colorfastness via CIELAB ΔE values (threshold: ΔE ≤2 for minimal perceptible change).

Statistical Validation : Apply ANOVA to compare degradation rates across batches .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound during dyeing processes, and how can this be experimentally validated?

  • Methodological Answer :

  • Hypothesis : The dye’s leuco form (reduced state) binds cellulose via hydrogen bonding.
  • Experimental Design :

Electrochemical Analysis : Cyclic voltammetry to map reduction potentials (e.g., E1/2 vs. SCE).

Spectroelectrochemistry : Monitor real-time UV-Vis changes during redox cycling.

Computational Modeling : DFT calculations to correlate electronic structure with redox activity.

  • Validation : Compare kinetic data (rate constants) with computational predictions .

Q. How do variations in reducing agents (e.g., Na₂S₂O₄ vs. glucose/NaOH) affect the dyeing efficiency and colorfastness of this compound?

  • Methodological Answer :

  • Controlled Study :

Prepare dye baths with alternative reductants (e.g., 0.1 M glucose + 0.2 M NaOH).

Measure dye uptake via spectrophotometry (absorbance at λmax).

Assess colorfastness after ISO 105-C06 washing tests.

  • Data Interpretation : Use regression analysis to correlate reductant concentration with ΔE values. Report trade-offs (e.g., glucose’s eco-friendly profile vs. lower efficiency) .

Q. What gaps exist in the literature regarding the environmental degradation pathways of this compound, and how can researchers address them?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to identify understudied areas (e.g., microbial biodegradation in anaerobic conditions).
  • Experimental Proposal :

Microcosm Studies : Incubate dye-contaminated soil/water samples under varying O₂ levels.

Metabolite Profiling : LC-MS/MS to identify intermediates (e.g., anthraquinone derivatives).

Toxicity Assays : Daphnia magna EC50 tests for ecotoxicological impact .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported spectral data for this compound across studies?

  • Methodological Answer :

Replicate Experiments : Repeat synthesis/analysis under identical conditions.

Standardize Protocols : Adopt IUPAC guidelines for solvent selection (e.g., DMSO vs. aqueous buffers).

Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound’s dyeing performance?

  • Methodological Answer :

  • Multivariate Analysis : PCA to identify key variables (e.g., pH, reductant purity).
  • Control Charts : Track process stability using Shewhart charts (UCL/LCL for absorbance values).
  • Bayesian Modeling : Quantify uncertainty in degradation rate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.